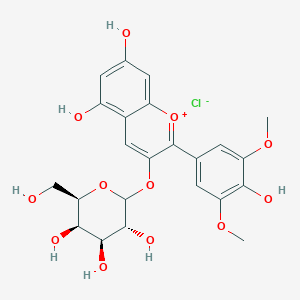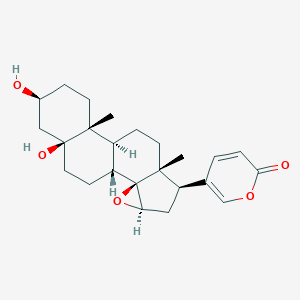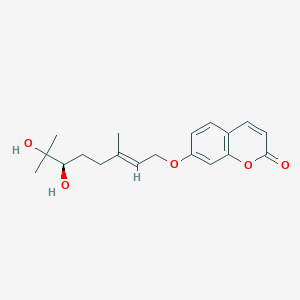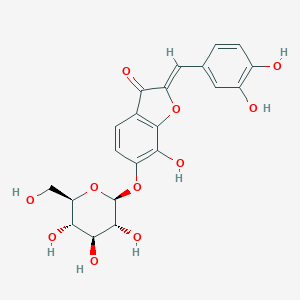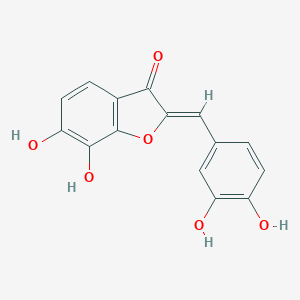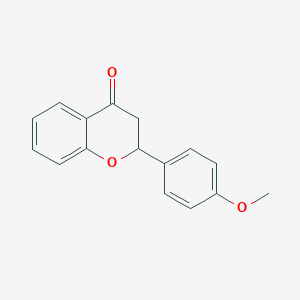
4'-甲氧基黄烷酮
描述
4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Synthesis Analysis
4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Molecular Structure Analysis
The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis
The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .科学研究应用
抗癌活性
黄酮类化合物因其抑制细胞损伤的潜力而受到研究,并被视为癌症治疗中有用的替代方案。 4'-甲氧基黄烷酮等黄酮类化合物的独特药理特性使其成为治疗癌症的替代医学方法的候选者 .
抗菌和抗病毒特性
黄酮类化合物的O-甲基化已被证明可以增强其抗病毒和抗细菌特性。 这种修饰可能潜在地提高黄酮类化合物对抗各种微生物和病毒感染的功效 .
抗糖尿病作用
一些研究表明,甲氧基化的黄酮类化合物可能对糖尿病管理有益。 该领域的具体机制和应用是活跃的研究领域 .
抗氧化活性
据报道,相当一部分黄酮类化合物表现出抗氧化活性,这对于保护机体免受自由基和氧化应激至关重要 .
抗炎用途
4'-甲氧基黄烷酮等黄酮类化合物具有强效的抗炎活性,这在急性肺损伤(ALI)和其他炎性疾病等疾病中尤为重要 .
抗真菌和抗溃疡应用
药理学证据也表明,黄酮类化合物具有抗真菌和抗溃疡活性,尽管在这些应用中针对4'-甲氧基黄烷酮的具体研究可能需要进一步探索 .
作用机制
Target of Action
4’-Methoxyflavanone is a flavonoid compound . It is primarily targeted towards neurons . The compound plays a significant role in regulating metabolic disorders, preventing cardiovascular disease, and protecting neurons .
Mode of Action
The compound interacts with its targets (neurons) by inhibiting the accumulation of poly (ADP-ribose), a molecule that signals DNA damage . This interaction results in the prevention of neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Result of Action
The primary result of 4’-Methoxyflavanone’s action is the protection of neurons. It achieves this by inhibiting the accumulation of poly (ADP-ribose) and preventing neuronal cell death following chemically-induced DNA damage or NMDA excitation .
安全和危害
生化分析
Biochemical Properties
4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Cellular Effects
4’-Methoxyflavanone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to protect against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .
Molecular Mechanism
The molecular mechanism of 4’-Methoxyflavanone involves its interaction with various biomolecules. It has been suggested that 4’-Methoxyflavanone might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4'-Methoxyflavanone involves the conversion of 2-hydroxyacetophenone to the corresponding chalcone, followed by cyclization to form the flavanone.", "Starting Materials": [ "2-hydroxyacetophenone", "4-methoxybenzaldehyde", "NaOH", "EtOH", "HCl", "H2SO4", "Na2CO3", "NaCl", "ice" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone (1 equiv) and 4-methoxybenzaldehyde (1 equiv) in ethanol (EtOH) and add NaOH (1.5 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add HCl to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate (EtOAc) and dry the organic layer over Na2SO4.", "Step 3: Evaporate the solvent under reduced pressure to obtain the chalcone intermediate.", "Step 4: Dissolve the chalcone intermediate in glacial acetic acid and add a catalytic amount of H2SO4. Heat the mixture to reflux for 3 hours.", "Step 5: Cool the reaction mixture to room temperature and add Na2CO3 to neutralize the mixture. Extract the product with EtOAc and dry the organic layer over Na2SO4.", "Step 6: Evaporate the solvent under reduced pressure to obtain 4'-Methoxyflavanone as a yellow solid.", "Step 7: Recrystallize the product from EtOH/water to obtain pure 4'-Methoxyflavanone." ] } | |
CAS 编号 |
3034-08-0 |
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |
InChI 键 |
QIUYUYOXCGBABP-INIZCTEOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []
A: 4'-Methoxyflavanone can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing 4'-Methoxyflavanone. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]
A: 4'-Methoxyflavanone is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]
A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]
ANone: Research suggests that 4'-Methoxyflavanone and its derivatives may possess various biological activities:
- Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []
- Antifungal activity: 4'-Methoxyflavanone has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []
- Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]
ANone: The potential applications of 4'-Methoxyflavanone stem from its reported biological activities:
- Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []
- Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]
A: 4'-Methoxyflavanone can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []
A: While specific SAR studies focusing on 4'-Methoxyflavanone are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]
ANone: Researchers utilize various analytical techniques for studying 4'-Methoxyflavanone:
- High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of 4'-Methoxyflavanone in complex mixtures, often coupled with UV or PDA detectors. [, , ]
- Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze 4'-Methoxyflavanone and related compounds. []
- Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of 4'-Methoxyflavanone with target proteins, aiding in understanding its potential mechanisms of action. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







